Radiosynthetic Yield and Efficiency: Nitro-altanserin vs. Alternative Precursors
Nitro-altanserin is the established precursor for the one-step nucleophilic [¹⁸F]fluorination that yields [¹⁸F]altanserin, a process that has been extensively optimized. In a direct comparison of radiosynthesis methods, the use of nitro-altanserin in a remote-controlled system provided a decay-corrected radiochemical yield of 23% in a total synthesis time of 114 minutes [1]. An alternative work-up procedure further improved efficiency, achieving a radiochemical yield of 23-25% after only 75 minutes [2]. These yields are significantly higher than early reported yields of around 10% for the same reaction [3], demonstrating that while the precursor itself is constant, the optimized conditions for its use are a critical procurement consideration. In contrast, alternative precursors like the deuterated nitro-altanserin analog for dual-labeled [¹⁸F]d-ALT yield 32% but require a more complex synthesis pathway [4].
| Evidence Dimension | Radiochemical Yield (% Decay-Corrected) |
|---|---|
| Target Compound Data | 23% (Nitro-altanserin precursor) |
| Comparator Or Baseline | 10% (Early method for nitro-altanserin precursor); 32% (Deuterated nitro-altanserin precursor for dual-labeling) |
| Quantified Difference | +13 percentage points over early method; -9 percentage points vs. deuterated analog for a more specialized application |
| Conditions | Nucleophilic [¹⁸F]fluorination in DMF/DMSO with K₂CO₃ and Kryptofix 222, followed by HPLC purification. |
Why This Matters
Higher and more reliable radiochemical yield directly translates to greater production efficiency and cost-effectiveness for routine clinical and research PET tracer production.
- [1] Tan, P-Z., Baldwin, R.M., Soufer, R., Garg, P.K., Charney, D.S., Innis, R.B. (1999). A complete remote-control system for reliable preparation of [18F]altanserin. Appl. Radiat. Isot. 50, 923-927. View Source
- [2] Hasler, F., Kuznetsova, O.F., Krasikova, R.N., Cservenyak, T., Quednow, B.B., Vollenweider, F.X., Ametamey, S.M., Westera, G. (2009). Time-efficient and convenient synthesis of [18F]altanserin for human PET imaging by a new work-up procedure. Appl. Radiat. Isot. View Source
- [3] Lemaire, C., Cantineau, R., Guillaume, M., Plenevaux, A., & Christiaens, L. (1991). Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats. Journal of nuclear medicine : Official publication, Society of Nuclear Medicine, 32(12), 2266-72. View Source
- [4] Rapid synthesis of F-18 and H-2 dual-labeled altanserin. A metabolically resistant PET ligand for 5-HT(2A) receptors. (2018). View Source
